molecular formula C24H21N3O3 B2576384 2-[[(E)-2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]prop-2-enoyl]amino]benzoic acid CAS No. 1057896-63-5

2-[[(E)-2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]prop-2-enoyl]amino]benzoic acid

Cat. No.: B2576384
CAS No.: 1057896-63-5
M. Wt: 399.45
InChI Key: MPSOCFLOIAMUFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[[(E)-2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]prop-2-enoyl]amino]benzoic acid” is a solid substance with the empirical formula C17H16N2O2 and a molecular weight of 280.32 . It is a unique chemical that contains a pyrrole ring, which is a five-membered aromatic heterocycle .


Molecular Structure Analysis

This compound contains a pyrrole ring, which is a five-membered aromatic heterocycle with alternating double bonds. The pyrrole ring in this compound is substituted with various functional groups, including a cyano group, a prop-2-enoyl group, and an amino benzoic acid group .

Scientific Research Applications

Synthesis and Characterization

  • The compound's structural analogs are utilized in the synthesis of polyfunctional heterocyclic systems, such as pyrroles, pyrimidines, and pyrazoles, demonstrating the compound's potential as a versatile synthon in organic chemistry (Pizzioli et al., 1998).
  • Another study highlights the synthesis of pyrrole derivatives for applications in electrochromic devices and sensors, indicating the relevance of similar structures in material science (Almeida et al., 2017).

Biological Applications

  • Derivatives of similar compounds have been synthesized and evaluated for their antimicrobial activity against various pathogens, suggesting potential applications in the development of new antibacterial and antifungal agents (Husain et al., 2006).
  • Research into the antimicrobial activity of amino acid derivatives demonstrates the chemical framework's utility in designing compounds with potential therapeutic applications (Khattab, 2005).

Material Science and Electrochemical Applications

  • Studies on Schiff base ligands and their metal complexes, including their spectroscopic characterization and potential as corrosion inhibitors, further exemplify the wide-ranging applications of such compounds in materials science and corrosion protection (Mahmoud et al., 2017).

Theoretical and Computational Studies

  • Theoretical predictions of reactivity and crystal structure analysis of amino acid derivatives offer insights into the molecular design and optimization of related compounds for specific applications (Odame et al., 2015).

Safety and Hazards

This compound is classified as an Aquatic Chronic 4 hazard, indicating that it may cause long-term adverse effects in the aquatic environment . It is also classified as a Combustible Solid under the Storage Class Code 11 .

Properties

IUPAC Name

2-[[(E)-2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-15-7-6-8-20(11-15)27-16(2)12-18(17(27)3)13-19(14-25)23(28)26-22-10-5-4-9-21(22)24(29)30/h4-13H,1-3H3,(H,26,28)(H,29,30)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSOCFLOIAMUFN-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CC(=C2C)C=C(C#N)C(=O)NC3=CC=CC=C3C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=CC(=C2C)/C=C(\C#N)/C(=O)NC3=CC=CC=C3C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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